N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide is a compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide typically involves the coupling of substituted 2-amino benzothiazoles with cyclohexanecarboxylic acid derivatives. One common method includes the reaction of 2-amino-6-methylbenzothiazole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides
- N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamides
- N-(6-chlorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide
Uniqueness
N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H19N3OS |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(5-amino-6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C15H19N3OS/c1-9-7-13-12(8-11(9)16)17-15(20-13)18-14(19)10-5-3-2-4-6-10/h7-8,10H,2-6,16H2,1H3,(H,17,18,19) |
InChI Key |
VDAIYYYOCUODPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=C(S2)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
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